molecular formula C20H23ClN2O5 B15289924 Chlorphenamine N-Oxide Maleate

Chlorphenamine N-Oxide Maleate

Cat. No.: B15289924
M. Wt: 406.9 g/mol
InChI Key: XKIMMAPSDAYMLQ-BTJKTKAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorphenamine N-Oxide Maleate involves the reaction of chlorphenamine with an oxidizing agent to form the N-oxide derivative. This is followed by the reaction with maleic acid to form the maleate salt. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production process is optimized for cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

Chlorphenamine N-Oxide Maleate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is this compound, which is used as a pharmaceutical reference standard .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H23ClN2O5

Molecular Weight

406.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide

InChI

InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

XKIMMAPSDAYMLQ-BTJKTKAUSA-N

Isomeric SMILES

C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-].C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-].C(=CC(=O)O)C(=O)O

Origin of Product

United States

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